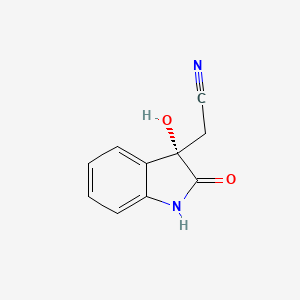
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- is a complex organic compound with significant importance in various scientific fields. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with acetonitrile in the presence of a base can lead to the formation of this compound. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial production to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of more complex derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups, resulting in a wide range of derivatives .
科学的研究の応用
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
類似化合物との比較
Similar Compounds
1H-Indole-3-acetonitrile: A closely related compound with similar structural features but lacking the hydroxy and oxo groups.
2,3-Dihydro-1H-indole: Another related compound that shares the indole nucleus but differs in its functional groups.
3-Indoleacetonitrile: A simpler derivative of indole with a nitrile group attached to the indole ring.
Uniqueness
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and oxo groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
特性
| 137761-24-1 | |
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
2-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5H2,(H,12,13)/t10-/m0/s1 |
InChIキー |
IXOBWMNTICTXOJ-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@](C(=O)N2)(CC#N)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
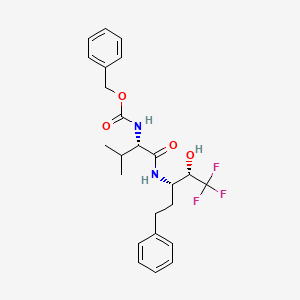
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/no-structure.png)
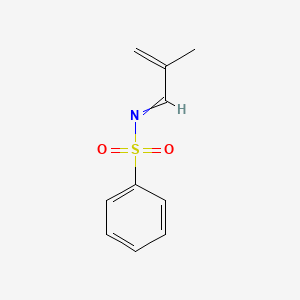
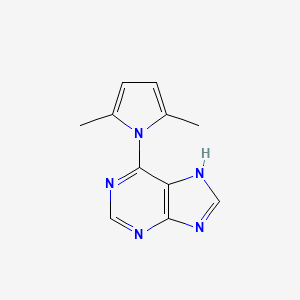
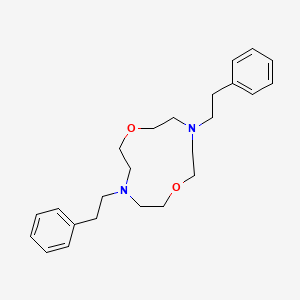


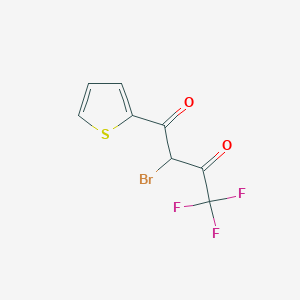
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
